3-Methyl-2-azaspiro[4.4]nonane 3-Methyl-2-azaspiro[4.4]nonane
Brand Name: Vulcanchem
CAS No.: 914223-79-3
VCID: VC3933009
InChI: InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3
SMILES: CC1CC2(CCCC2)CN1
Molecular Formula: C9H17N
Molecular Weight: 139.24 g/mol

3-Methyl-2-azaspiro[4.4]nonane

CAS No.: 914223-79-3

VCID: VC3933009

Molecular Formula: C9H17N

Molecular Weight: 139.24 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-azaspiro[4.4]nonane - 914223-79-3

Description

3-Methyl-2-azaspiro[4.4]nonane is a spirocyclic organic compound characterized by a nitrogen atom embedded within its bicyclic structure. It belongs to the class of azaspiro compounds, which are notable for their rigid frameworks and potential applications in medicinal and synthetic organic chemistry. The compound's structural uniqueness stems from its spiro configuration, where two rings share a single atom, and the presence of a methyl substituent at the third position.

Synthetic Routes

The synthesis of 3-Methyl-2-azaspiro[4.4]nonane typically involves spirocyclization reactions. A precursor molecule undergoes cyclization under controlled conditions to form the spirocyclic core. Catalysts are often employed to ensure stereoselectivity, while reaction conditions such as temperature and pressure are optimized to achieve high yields.

Industrial Scale Production

On an industrial scale, continuous flow reactors are used for large-scale production of this compound. Advanced purification techniques, including crystallization and chromatography, are employed to ensure high purity levels.

Types of Reactions

The compound exhibits diverse reactivity due to the presence of the nitrogen atom and its spirocyclic structure:

  • Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.

  • Reduction Reactions: Modification of oxidation states.

  • Substitution Reactions: Introduction of functional groups via nucleophilic substitution.

Common Reagents

Reagents such as potassium permanganate (oxidizing agent), lithium aluminum hydride (reducing agent), and various nucleophiles are frequently used in reactions involving this compound.

Medicinal Chemistry

The rigid spirocyclic framework makes this compound a valuable scaffold for drug design, particularly in targeting enzymes and receptors with specific binding sites.

Synthetic Organic Chemistry

It serves as a building block for synthesizing more complex molecules, especially those requiring stereochemical precision.

Material Science

The compound's unique structure allows it to be used in developing materials with tailored chemical properties.

Mechanism of Action

The spiro configuration enables the compound to interact with unique molecular targets such as enzymes and receptors, modulating their activity and affecting biochemical pathways.

Antiviral Potential

Research indicates that spirocyclic compounds exhibit antiviral properties by inhibiting viral replication with minimal cytotoxicity.

Antimicrobial Potential

Similar compounds have shown antimicrobial activity by disrupting bacterial membranes or inhibiting essential bacterial enzymes.

Comparison with Similar Compounds

CompoundStructural FeaturesApplications
2-Azaspiro[4.4]nonaneLacks methyl substituentIntermediate in organic synthesis
3-Methyl-2-azaspiro[4.5]decaneLarger ring systemDrug design and material science
(3S)-3-Methyl-2-azaspiro[4.4]nonane;hydrochlorideHydrochloride salt form; enhanced solubilityPharmaceutical applications

The methyl substituent in 3-Methyl-2-azaspiro[4.4]nonane distinguishes it from other azaspiro compounds, influencing its reactivity and biological interactions.

Research Findings

  • Antiviral Screening: Studies have demonstrated promising antiviral activity for spirocyclic derivatives against specific viral strains.

  • Enzyme Inhibition Assays: In vitro experiments show that similar compounds can inhibit key enzymes involved in pathogenic processes.

  • Pharmacological Profiling: Systematic reviews highlight the versatility of spirocyclic scaffolds in addressing diseases like cancer and infections.

CAS No. 914223-79-3
Product Name 3-Methyl-2-azaspiro[4.4]nonane
Molecular Formula C9H17N
Molecular Weight 139.24 g/mol
IUPAC Name 3-methyl-2-azaspiro[4.4]nonane
Standard InChI InChI=1S/C9H17N/c1-8-6-9(7-10-8)4-2-3-5-9/h8,10H,2-7H2,1H3
Standard InChIKey NPBBRURTAYRIQO-UHFFFAOYSA-N
SMILES CC1CC2(CCCC2)CN1
Canonical SMILES CC1CC2(CCCC2)CN1
PubChem Compound 11564485
Last Modified Apr 15 2024

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